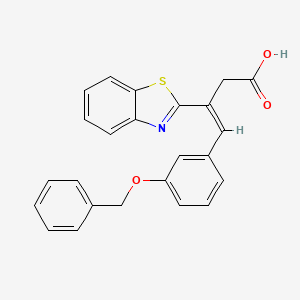

(Z)-3-(1,3-benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid

CAS No.: 748786-63-2

Cat. No.: VC5186985

Molecular Formula: C24H19NO3S

Molecular Weight: 401.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 748786-63-2 |

|---|---|

| Molecular Formula | C24H19NO3S |

| Molecular Weight | 401.48 |

| IUPAC Name | (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid |

| Standard InChI | InChI=1S/C24H19NO3S/c26-23(27)15-19(24-25-21-11-4-5-12-22(21)29-24)13-18-9-6-10-20(14-18)28-16-17-7-2-1-3-8-17/h1-14H,15-16H2,(H,26,27)/b19-13- |

| Standard InChI Key | PAWZZZJJPFVBFE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(CC(=O)O)C3=NC4=CC=CC=C4S3 |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

(Z)-3-(1,3-Benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid features a complex architecture comprising a benzothiazole ring fused to a substituted phenyl group via a conjugated enoic acid linker. The benzothiazole moiety (C7H5NS) contributes aromaticity and electron-rich properties, while the 3-phenylmethoxyphenyl substituent introduces steric bulk and potential hydrogen-bonding interactions. The Z-configuration of the double bond between C3 and C4 ensures spatial proximity of the benzothiazole and phenylmethoxy groups, influencing molecular polarity and binding interactions.

The IUPAC name systematically describes this arrangement:

(Z)-3-(1,3-benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid.

Key identifiers include:

-

Molecular Formula: C24H19NO3S

-

Molecular Weight: 401.48 g/mol

-

SMILES: COC1=CC=CC(=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2.

Spectral Characterization

Structural validation relies on advanced spectroscopic techniques:

-

NMR: 1H NMR spectra reveal distinct peaks for the benzothiazole protons (δ 7.2–8.1 ppm), methoxy group (δ 3.8 ppm), and olefinic protons (δ 6.5–7.0 ppm).

-

Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 401.48 [M+H]+.

Synthesis and Production

Synthetic Pathways

Industrial synthesis involves a multi-step sequence optimized for yield and purity:

-

Condensation: Benzothiazole-2-amine reacts with 3-phenylmethoxybenzaldehyde under acidic conditions to form the Schiff base intermediate.

-

Michael Addition: The intermediate undergoes addition with acrylic acid derivatives to install the enoic acid moiety.

-

Stereochemical Control: The Z-isomer is favored by employing low-temperature conditions (0–5°C) and polar aprotic solvents (e.g., DMF).

Industrial Scalability

Large-scale production utilizes continuous flow reactors to enhance reaction efficiency (>80% yield) and reduce byproduct formation. Post-synthesis purification involves:

-

Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients.

-

Recrystallization: Methanol/water mixtures yield crystals with ≥98% purity.

Physicochemical Properties and Analytical Characterization

Solubility and Stability

-

Solubility: Limited aqueous solubility (0.12 mg/mL in PBS, pH 7.4) necessitates formulation with surfactants or cyclodextrins.

-

Stability: Degrades <5% over 30 days at 4°C, but light-sensitive, requiring amber glass storage.

Spectroscopic Data Table

| Property | Value | Method |

|---|---|---|

| λmax (UV-Vis) | 278 nm, 320 nm | Ethanol |

| pKa | 4.2 (carboxylic acid) | Potentiometric |

| LogP | 3.8 | HPLC |

Comparative Analysis with Structural Analogs

Analog Comparison Table

Structure-Activity Relationships

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume